molecular formula C11H16N4O2S B2609757 7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 126118-61-4

7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2609757
CAS No.: 126118-61-4
M. Wt: 268.34
InChI Key: AVEOPOLAQTXBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structural features, including an isopentyl group, a mercapto group, and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring is constructed through cyclization reactions.

    Introduction of Functional Groups: The isopentyl, mercapto, and methyl groups are introduced through substitution reactions using appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or functional groups.

    Substitution: The isopentyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group might yield disulfides, while substitution reactions could introduce new functional groups to the purine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study purine metabolism and enzyme interactions.

    Medicine: Potentially as a therapeutic agent or a precursor for drug development.

    Industry: In the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of “7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects could be mediated through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Receptor Activity: Affecting signal transduction pathways.

    Altering Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“7-isopentyl-8-mercapto-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-6(2)4-5-15-7-8(12-11(15)18)14(3)10(17)13-9(7)16/h6H,4-5H2,1-3H3,(H,12,18)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEOPOLAQTXBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.